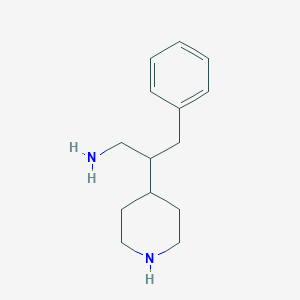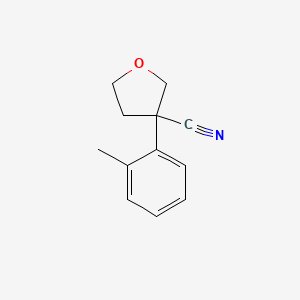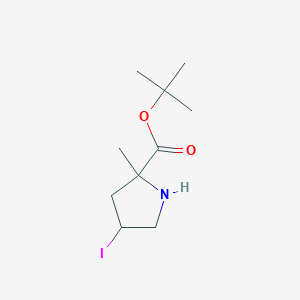
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H18INO2 and a molecular weight of 311.16 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a tert-butyl group, an iodine atom, and a pyrrolidine ring.
Preparation Methods
The synthesis of tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 2-methylpyrrolidine-2-carboxylate and iodine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range to ensure optimal yield.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, boron reagents, and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-azido-2-methylpyrrolidine-2-carboxylate: This compound has an azido group instead of an iodine atom, which affects its reactivity and applications.
tert-Butyl 4-bromo-2-methylpyrrolidine-2-carboxylate: The presence of a bromine atom instead of iodine results in different chemical properties and reactivity.
tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate: The chlorine atom in this compound makes it less reactive compared to the iodine-containing compound.
Properties
Molecular Formula |
C10H18INO2 |
|---|---|
Molecular Weight |
311.16 g/mol |
IUPAC Name |
tert-butyl 4-iodo-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)10(4)5-7(11)6-12-10/h7,12H,5-6H2,1-4H3 |
InChI Key |
SICDEQPVLVXPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


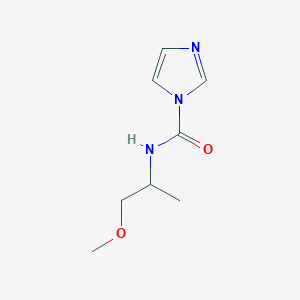
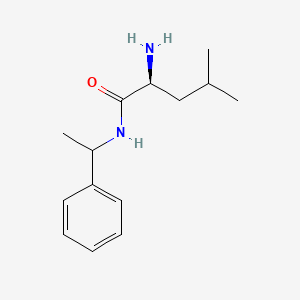
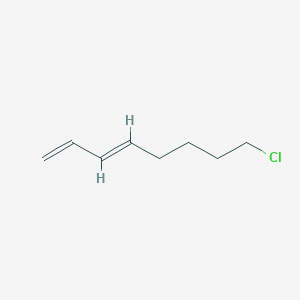
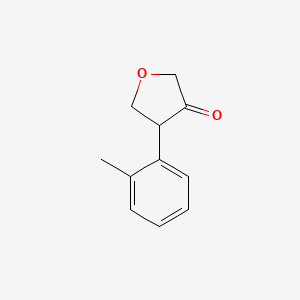
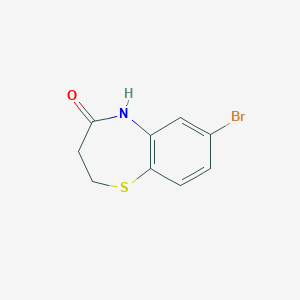
![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)
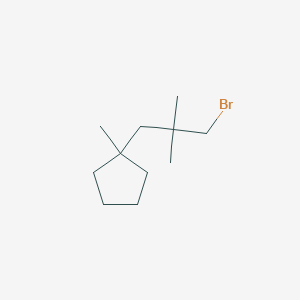
![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)
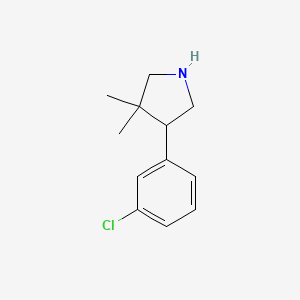

![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
